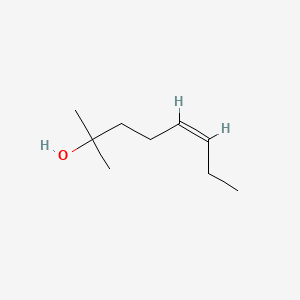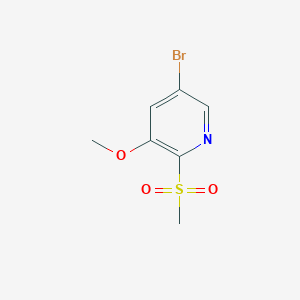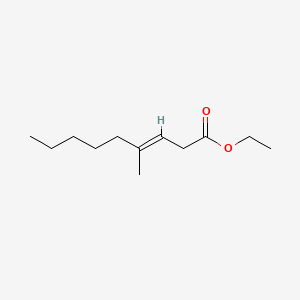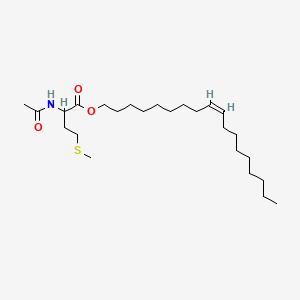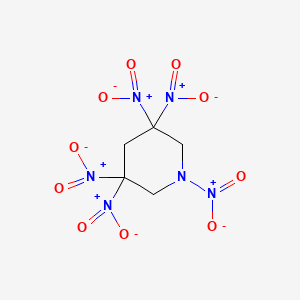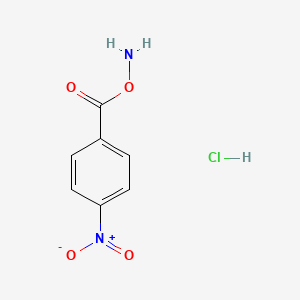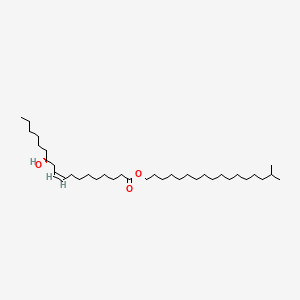
Isooctadecyl (R)-12-hydroxyoleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isooctadecyl ®-12-hydroxyoleate is an ester compound derived from the reaction between isooctadecanol and ®-12-hydroxyoleic acid. This compound is known for its unique structural properties, which include a long hydrocarbon chain and a hydroxyl group, making it a valuable substance in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of isooctadecyl ®-12-hydroxyoleate typically involves the esterification of isooctadecanol with ®-12-hydroxyoleic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of isooctadecyl ®-12-hydroxyoleate can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The process involves the continuous feeding of isooctadecanol and ®-12-hydroxyoleic acid into the reactor, along with the acid catalyst. The reaction mixture is then heated and stirred continuously, and the product is collected and purified through distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Isooctadecyl ®-12-hydroxyoleate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The reaction is typically carried out in an acidic medium at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used. The reaction is usually performed in an inert solvent like tetrahydrofuran (THF) at low temperatures.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions. The reaction conditions vary depending on the nucleophile and the desired product.
Major Products:
Oxidation: The major products include ketones or carboxylic acids.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used, such as halides or amines.
Wissenschaftliche Forschungsanwendungen
Isooctadecyl ®-12-hydroxyoleate has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant and emulsifier in various chemical formulations.
Biology: The compound is used in the study of lipid metabolism and as a model compound for studying ester hydrolysis.
Medicine: Isooctadecyl ®-12-hydroxyoleate is investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: It is used in the production of cosmetics, lubricants, and coatings due to its excellent emollient and film-forming properties.
Wirkmechanismus
The mechanism of action of isooctadecyl ®-12-hydroxyoleate involves its interaction with lipid membranes. The compound’s long hydrocarbon chain allows it to integrate into lipid bilayers, altering their fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption of active pharmaceutical ingredients. Additionally, the hydroxyl group can participate in hydrogen bonding, further stabilizing the compound within lipid environments.
Vergleich Mit ähnlichen Verbindungen
- Stearyl ®-12-hydroxyoleate
- Cetyl ®-12-hydroxyoleate
- Oleyl ®-12-hydroxyoleate
Comparison: Isooctadecyl ®-12-hydroxyoleate is unique due to its specific hydrocarbon chain length and the presence of a hydroxyl group. Compared to stearyl ®-12-hydroxyoleate and cetyl ®-12-hydroxyoleate, isooctadecyl ®-12-hydroxyoleate has a slightly shorter chain, which can influence its solubility and melting point. Oleyl ®-12-hydroxyoleate, on the other hand, has a similar chain length but differs in the degree of unsaturation, affecting its fluidity and reactivity.
Eigenschaften
CAS-Nummer |
94247-03-7 |
|---|---|
Molekularformel |
C36H70O3 |
Molekulargewicht |
550.9 g/mol |
IUPAC-Name |
16-methylheptadecyl (Z,12R)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C36H70O3/c1-4-5-6-25-30-35(37)31-26-21-17-13-14-18-22-27-32-36(38)39-33-28-23-19-15-11-9-7-8-10-12-16-20-24-29-34(2)3/h21,26,34-35,37H,4-20,22-25,27-33H2,1-3H3/b26-21-/t35-/m1/s1 |
InChI-Schlüssel |
OHGFAYSBGOUQEN-MANUIOBQSA-N |
Isomerische SMILES |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C)O |
Kanonische SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


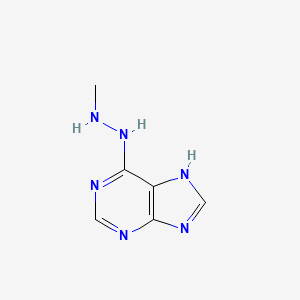
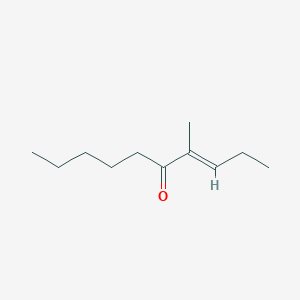
![(3R,3aR,6S,6aS)-6-chloro-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B12652231.png)

